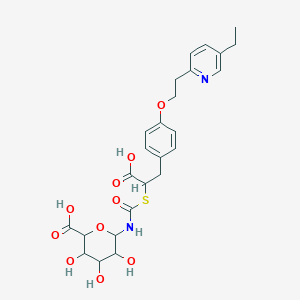

Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido es un metabolito de la pioglitazona, un fármaco de la clase de las tiazolidinedionas utilizado principalmente para el tratamiento de la diabetes mellitus tipo 2. Este compuesto se forma a través de la transformación metabólica de la pioglitazona, que implica la apertura del anillo de tiazolidinediona y la posterior glucuronidación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido implica la conversión metabólica de la pioglitazona en hepatocitos. El proceso incluye la N-glucuronidación del anillo de tiazolidinediona seguida de reacciones de hidrólisis y metilación . Se han utilizado condiciones de reacción específicas, como el uso de hepatocitos humanos, de rata y de mono, para estudiar esta vía metabólica .

Métodos de producción industrial

Actualmente, no existen métodos de producción industrial específicos para la pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido, ya que es principalmente un compuesto de investigación utilizado para estudiar el metabolismo de la pioglitazona .

Análisis De Reacciones Químicas

Tipos de reacciones

La pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de metilmercaptoamida a metilsulfoxidoamida.

Reducción: No se ha informado comúnmente para este compuesto.

Sustitución: Glucuronidación del anillo de tiazolidinediona.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno y catalizador de Jacobsen.

Glucuronidación: Condiciones enzimáticas utilizando hepatocitos.

Principales productos formados

Metilsulfoxidoamida: Formada a través de la oxidación.

N-glucurónido: Formada a través de la glucuronidación.

Aplicaciones Científicas De Investigación

La pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido se utiliza principalmente en la investigación científica para estudiar las vías metabólicas de la pioglitazona. Sus aplicaciones incluyen:

Química: Comprender las transformaciones metabólicas de los fármacos tiazolidinediona.

Biología: Estudiar los procesos enzimáticos involucrados en el metabolismo de los fármacos.

Medicina: Investigar la farmacocinética y la farmacodinamia de la pioglitazona.

Industria: Desarrollar medicamentos antidiabéticos más seguros y efectivos.

Mecanismo De Acción

El mecanismo de acción de la pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido implica su formación a través de la conversión metabólica de la pioglitazona. El compuesto se forma a través de la N-glucuronidación del anillo de tiazolidinediona, seguida de hidrólisis y metilación . Los objetivos moleculares y las vías involucradas incluyen el receptor gamma activado por proliferadores de peroxisomas (PPARγ), que es activado por la pioglitazona .

Comparación Con Compuestos Similares

Compuestos similares

- Tiazolidinediona de anillo abierto metilsulfoxidoamida .

- Tiazolidinediona de anillo abierto metilmercaptoamida .

- Tiazolidinediona de anillo abierto metilmercaptoácido carboxílico .

Unicidad

La pioglitazona tiazolidinediona de anillo abierto N-beta-D-glucurónido es única debido a su vía metabólica específica que implica la N-glucuronidación y las reacciones posteriores. Esto la distingue de otros metabolitos de la pioglitazona, que pueden sufrir diferentes transformaciones .

Propiedades

Fórmula molecular |

C25H30N2O10S |

|---|---|

Peso molecular |

550.6 g/mol |

Nombre IUPAC |

6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34) |

Clave InChI |

GQCWGHHINCKKGE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)